molecular formula C16H12ClNO3 B2650475 2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile CAS No. 443292-46-4

2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile

Cat. No. B2650475
CAS RN: 443292-46-4
M. Wt: 301.73
InChI Key: VEWCPOJBIOLQFY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For “2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid”, the InChI code is "1S/C10H9ClO5/c1-15-8-3-6 (4-12)2-7 (11)10 (8)16-5-9 (13)14/h2-4H,5H2,1H3, (H,13,14)" . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

  • Synthesis of Carbazomycin B

    A study highlighted the synthesis of carbazomycin B via radical arylation, which involves iodination, acetylation, reduction, and several other steps leading to the formation of this bioactive compound. This process underscores the compound's role in complex organic syntheses (Crich & Rumthao, 2004).

  • Derivatives of Griseofulvin

    Research on mangrove endophytic fungus Nigrospora sp. led to the isolation of new compounds, including derivatives of griseofulvin, which show moderate antitumor and antimicrobial activities. This indicates the potential for pharmaceutical applications (Xia et al., 2011).

Material Science and Photocatalysis

  • Synthesis of Novel Heterocyclic Systems

    Another study focused on the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a new heterocyclic system, indicating its utility in the development of novel materials and chemicals (Yahodkina-Yakovenko et al., 2018).

  • Mechanism of Cyano Group Formation

    Research into the oxidative ammonolysis of various toluenes revealed insights into the mechanism of cyano group formation, important for understanding chemical reactions in material science (Vorob’ev & Sembaev, 2005).

Environmental Applications

  • UV Filters in Environment: A study on the determination of benzotriazole and benzophenone UV filters in sediment and sewage sludge highlighted the environmental presence of these compounds and their potential effects, suggesting applications in environmental monitoring and safety (Zhang et al., 2011).

Catalysis

  • Rhodium-Catalyzed Cyanation: The rhodium-catalyzed cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles demonstrates the compound's relevance in catalytic processes, offering a method for synthesizing benzonitriles efficiently (Dong et al., 2015).

Safety and Hazards

The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). Unfortunately, the MSDS for “2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile” is not available .

properties

IUPAC Name

2-[(2-chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c1-20-15-7-11(9-19)6-14(17)16(15)21-10-13-5-3-2-4-12(13)8-18/h2-7,9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWCPOJBIOLQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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